molecular formula C14H15N3O3S B2597371 5-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane CAS No. 2034306-11-9

5-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane

Cat. No. B2597371
CAS RN: 2034306-11-9
M. Wt: 305.35
InChI Key: LPFWXXBKLDJZHA-UHFFFAOYSA-N
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Description

The compound contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their diverse pharmacological effects .


Synthesis Analysis

Pyrazolines or their analogs can be prepared by several synthesis strategies. Among these methods, chalcones, hydrazines, diazo compounds, and hydrazones are most commonly applied under different reaction conditions for the synthesis of pyrazoline and its analogs .


Molecular Structure Analysis

Pyrazolines consist of a five-member ring with two nitrogen atoms at different positions, and hence exist as three isomeric forms of 1-pyrazoline, 2-pyrazoline, and 3-pyrazoline .


Chemical Reactions Analysis

The pyrazoline compounds can be prepared by cyclization of chalcones with 3-hydrazine-6-phenyl pyridazine .

Scientific Research Applications

Synthesis and Bioactivities

A series of 1H-pyrazole derivatives bearing an aryl sulfonate moiety were synthesized, demonstrating potent anti-inflammatory activity and activity against microbial strains. These compounds, including variations similar to the chemical structure , showcase the potential of such chemical frameworks in the development of new therapeutic agents with anti-inflammatory and antimicrobial properties (Kendre et al., 2013).

Antimicrobial and Antitubercular Potential

Benzene sulfonamide pyrazole oxadiazole derivatives have been identified for their antimicrobial and antitubercular activity. Molecular docking studies suggest these compounds as promising antitubercular agents, indicating the structural utility of the sulfonamide pyrazole framework in targeting Mycobacterium tuberculosis (Shingare et al., 2022).

Anticancer Activity

Novel pyrazolopyrimidines incorporating phenylsulfonyl moiety have shown activity exceeding that of reference drugs against bacterial and fungal strains. Some derivatives demonstrated efficacy as anticancer agents, highlighting the chemical scaffold's potential in oncology research (Alsaedi et al., 2019).

Enantiospecific Synthesis

Research on enantioselective synthesis of 1-azabicyclo[2.2.1]heptane derivatives from trans-4-hydroxy-L-proline to key intermediates highlights the synthetic versatility of compounds related to the chemical structure . This work emphasizes the importance of such compounds in the development of enantioselective synthetic strategies (Houghton et al., 1993).

Anticancer Evaluation of Pyrazole Derivatives

A study on the synthesis of novel thiosemicarbazide, carbamothioate, 1,3,4-thiadiazole, azomethine, thiourea, bisthiourea, and imidazole derivatives containing the pyrazole moiety reported significant anticancer activity against Ehrlich ascites carcinoma cells. This research underscores the potential of pyrazole derivatives in anticancer drug development (El-Gaby et al., 2017).

Future Directions

Pyrazoline derivatives have been the focus of many research studies due to their broad-spectrum utility. Scientists are continuously captivated by pyrazolines and their derivatives to study their chemistry .

properties

IUPAC Name

5-(4-pyrazol-1-ylphenyl)sulfonyl-2-oxa-5-azabicyclo[2.2.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S/c18-21(19,17-9-13-8-12(17)10-20-13)14-4-2-11(3-5-14)16-7-1-6-15-16/h1-7,12-13H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPFWXXBKLDJZHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CO2)S(=O)(=O)C3=CC=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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